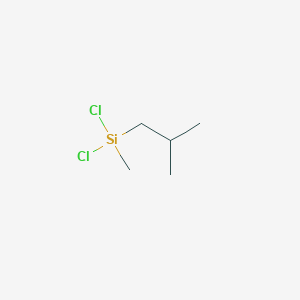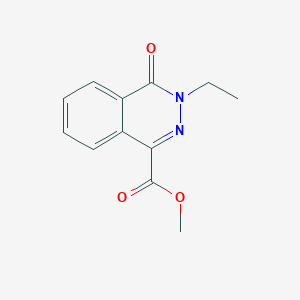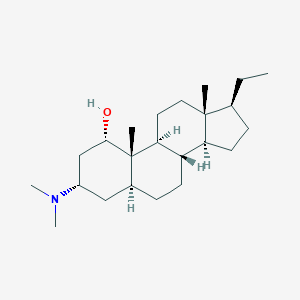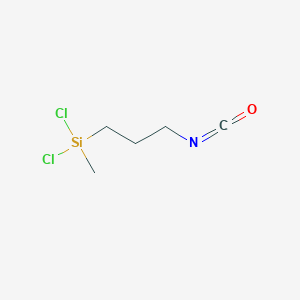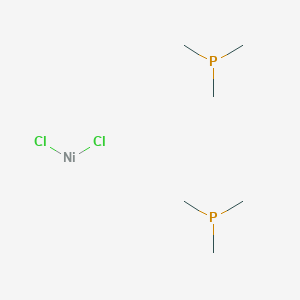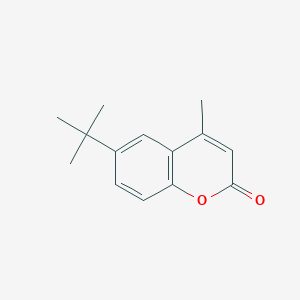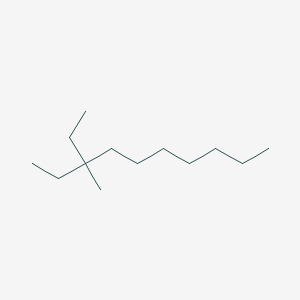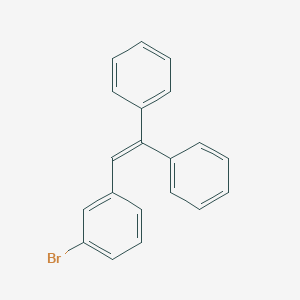
1-Bromo-3-(2,2-diphenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2,2-diphenylethenyl)benzene is a chemical compound that belongs to the group of organic molecules known as stilbenes. It is commonly referred to as trans-stilbene dibromide and is widely used in scientific research applications.
Mechanism Of Action
The mechanism of action of 1-Bromo-3-(2,2-diphenylethenyl)benzene is not fully understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and thiols. It can also undergo nucleophilic substitution reactions with other halogens.
Biochemical And Physiological Effects
1-Bromo-3-(2,2-diphenylethenyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Bromo-3-(2,2-diphenylethenyl)benzene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-Bromo-3-(2,2-diphenylethenyl)benzene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion
In conclusion, 1-Bromo-3-(2,2-diphenylethenyl)benzene is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields of science.
Synthesis Methods
The synthesis of 1-Bromo-3-(2,2-diphenylethenyl)benzene involves the bromination of trans-stilbene with the use of a brominating agent such as N-bromosuccinimide (NBS). The reaction takes place in the presence of a solvent such as dichloromethane or acetonitrile and at a temperature range of 0-5°C. The product is then purified by recrystallization with the use of a solvent such as ethanol or ethyl acetate.
Scientific Research Applications
1-Bromo-3-(2,2-diphenylethenyl)benzene has various scientific research applications. It is commonly used as a crosslinking agent in the preparation of polymers and as a reagent in the synthesis of organic molecules. It is also used as a starting material for the synthesis of other stilbene derivatives, which have various biological activities.
properties
CAS RN |
18648-65-2 |
|---|---|
Product Name |
1-Bromo-3-(2,2-diphenylethenyl)benzene |
Molecular Formula |
C20H15Br |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Br/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
InChI Key |
RVJZCZBYXHDMCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
synonyms |
2-(3-Bromophenyl)-1,1-diphenylethene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



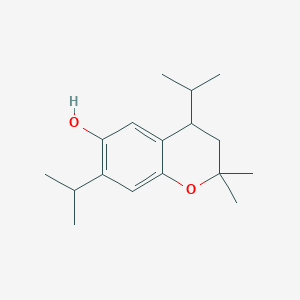
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
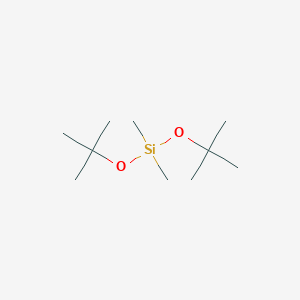
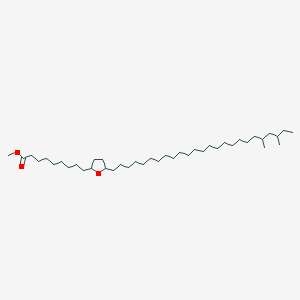
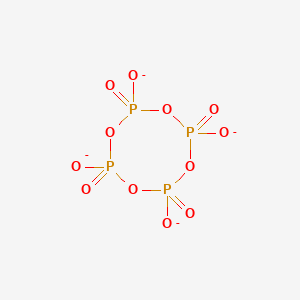
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)
